molecular formula C13H19NO2 B13624736 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid

3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B13624736
M. Wt: 221.29 g/mol
InChI Key: NSNIUXZFNFFAQP-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features a cyclohexyl group attached to a propanoic acid backbone, with a pyrrole ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydrolysis of 1-(2-cyanoethyl)pyrrole, which yields 1H-pyrrole-1-propionic acid . This intermediate can then be further modified to introduce the cyclohexyl group through a series of reactions involving cyclohexyl bromide and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

3-cyclohexyl-2-pyrrol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNIUXZFNFFAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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